4-Fluoro-2-nitrobenzaldehyde: A Comprehensive Technical Guide
4-Fluoro-2-nitrobenzaldehyde: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of 4-Fluoro-2-nitrobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] Its unique electronic properties, stemming from the presence of fluoro, nitro, and aldehyde functional groups, make it a versatile building block in medicinal chemistry and materials science.[1]
Core Chemical and Physical Properties
4-Fluoro-2-nitrobenzaldehyde is a light yellow to yellow crystalline powder under standard conditions.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₄FNO₃ | [1][2][3][4] |
| Molecular Weight | 169.11 g/mol | [1][2][3][4][5] |
| CAS Number | 2923-96-8 | [1][2][3][5] |
| Melting Point | 32-33 °C | [6] |
| Boiling Point | 294.2 ± 25.0 °C (Predicted) | [6] |
| Density | 1.443 ± 0.06 g/cm³ (Predicted) | [6] |
| Appearance | Light yellow to yellow crystal powder | [1] |
| Purity | ≥ 95% - 99% | [1][5] |
| Storage Temperature | 0-8 °C, under inert gas (Nitrogen or Argon) | [1][6] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 4-Fluoro-2-nitrobenzaldehyde.
| Spectrum Type | Key Data Points | Source |
| ¹³C NMR | Chemical shifts and spin-spin coupling constants are available in specialized databases. | [2] |
| IR Spectrum | The spectrum is available in the NIST Chemistry WebBook, measured in a CCl₄/CS₂ solution. | [3] |
| SMILES | C1=CC(=C(C=C1F)--INVALID-LINK--[O-])C=O | [2] |
| InChI | InChI=1S/C7H4FNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H | [2][3] |
Chemical Synthesis and Reactivity
4-Fluoro-2-nitrobenzaldehyde is a valuable synthetic intermediate due to its multiple reactive sites.[1] The aldehyde group can undergo typical reactions such as oxidation, reduction, and condensation. The aromatic ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effects of the nitro and fluoro groups.
General Reactivity Profile
The reactivity of 4-Fluoro-2-nitrobenzaldehyde is governed by its functional groups. The aldehyde is susceptible to nucleophilic attack, while the aromatic ring's electron deficiency, enhanced by the nitro group, facilitates the displacement of the fluorine atom by nucleophiles.
Caption: Key reactive sites and potential transformations of 4-Fluoro-2-nitrobenzaldehyde.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of 4-Fluoro-2-nitrobenzaldehyde are not available in the provided search results, a general procedure for a related compound, 4-nitrobenzaldehyde, can be adapted. This typically involves the hydrolysis of a dihalogenated precursor.
Illustrative Synthesis Workflow
The synthesis of aromatic aldehydes often involves the oxidation of a corresponding methyl group or the hydrolysis of a benzal halide. Subsequent purification is critical to achieve the desired purity for further applications.
Caption: A generalized workflow for the synthesis and purification of 4-Fluoro-2-nitrobenzaldehyde.
Safety and Handling
4-Fluoro-2-nitrobenzaldehyde is classified as a hazardous substance and requires careful handling.[2][7]
GHS Hazard Classification: [2]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2][7][8]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[2][7][8]
-
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation): Category 3 (May cause respiratory irritation)[2][7][8]
Precautionary Statements: [2][7]
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] Wash hands and any exposed skin thoroughly after handling.[7] Use only outdoors or in a well-ventilated area.[7] Wear protective gloves, protective clothing, eye protection, and face protection.[7]
-
Response:
-
If on skin: Wash with plenty of soap and water.[7] If skin irritation occurs, get medical advice/attention.[7]
-
If in eyes: Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do.[7] Continue rinsing.[7] If eye irritation persists, get medical advice/attention.[7]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[7] Call a POISON CENTER or doctor/physician if you feel unwell.[7]
-
-
Storage: Store in a well-ventilated place.[7] Keep container tightly closed.[7] Store locked up.[7]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[7]
Always consult the Safety Data Sheet (SDS) before handling this chemical.[8]
Applications in Research and Development
4-Fluoro-2-nitrobenzaldehyde serves as a critical starting material in the synthesis of a variety of target molecules.[1] Its application spans several areas:
-
Pharmaceuticals: It is a building block for novel therapeutic agents.[1]
-
Agrochemicals: Used in the development of new pesticides and herbicides.[1]
-
Fluorescent Probes: Its chemical structure is suitable for creating fluorescent probes for biological imaging.[1]
-
Analytical Chemistry: Employed in techniques like chromatography and spectroscopy.[1]
The versatility of this compound ensures its continued importance in both academic research and industrial applications.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Fluoro-2-nitrobenzaldehyde | C7H4FNO3 | CID 76226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Fluoro-2-nitrobenzaldehyde [webbook.nist.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. aceschem.com [aceschem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
